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Abstract
Entinostat (also known as MS-275 and SNDX-275) is a potent, orally bioavailable, and

selective inhibitor of Class I and IV histone deacetylases (HDACs). This technical guide

provides a comprehensive overview of the discovery and chemical synthesis of Entinostat,
intended for researchers, scientists, and professionals in the field of drug development. The

document details the initial identification of this novel benzamide derivative by Mitsui

Pharmaceuticals, its mechanism of action, and a summary of its pharmacokinetic and

pharmacodynamic properties. Furthermore, it provides detailed experimental protocols for its

chemical synthesis and visual representations of the key signaling pathways it modulates.

Discovery and Development
Entinostat was first synthesized and described by researchers at Mitsui Pharmaceuticals in

the late 1990s as part of a program to discover novel antitumor agents.[1] The initial research

focused on developing benzamide derivatives as a new class of HDAC inhibitors.

The seminal work by Suzuki et al. in 1999, published in the Journal of Medicinal Chemistry,

detailed the synthesis and structure-activity relationships of a series of novel benzamide

derivatives.[1][2][3] In this study, MS-275, which would later be named Entinostat, was

identified as a particularly potent compound with significant in vivo antitumor activity.[1][2] A key
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finding from this initial research was that a 2'-amino group on the benzanilide moiety was

crucial for the HDAC inhibitory activity.[2]

Following its initial discovery, Entinostat was licensed to Syndax Pharmaceuticals for further

clinical development.[4] It has since been investigated in numerous clinical trials for a variety of

cancers, most notably in combination with other therapies for advanced breast cancer, for

which it has received Breakthrough Therapy Designation from the U.S. Food and Drug

Administration (FDA).[4]

Mechanism of Action
Entinostat is a selective inhibitor of Class I histone deacetylases (HDACs), particularly

HDAC1, HDAC2, and HDAC3, and also shows activity against the Class IV HDAC, HDAC11.[5]

[6][7] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of

histones, leading to a more condensed chromatin structure and transcriptional repression of

certain genes. By inhibiting these enzymes, Entinostat leads to the accumulation of acetylated

histones, resulting in a more relaxed chromatin state and the re-expression of silenced tumor

suppressor genes.[6][8]

This epigenetic modulation triggers a cascade of downstream cellular events, including:

Cell Cycle Arrest: Entinostat induces the expression of the cyclin-dependent kinase inhibitor

p21, leading to G1 cell cycle arrest.[9][10]

Apoptosis: The compound promotes programmed cell death by downregulating anti-

apoptotic proteins such as Bcl-xL and XIAP (X-linked inhibitor of apoptosis protein).[9][10]

Modulation of Signaling Pathways: Entinostat has been shown to interfere with key

oncogenic signaling pathways, including the Her-2/HSP90 and FLT3 pathways.[11][12][13]

[14]

Quantitative Data
HDAC Inhibition
The inhibitory activity of Entinostat against various HDAC isoforms is summarized in the table

below.
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HDAC Isoform IC50 (nM)

HDAC1 243[15], 510[16]

HDAC2 453[15]

HDAC3 248[15], 1700[16]

HDAC4 >100,000[16]

HDAC6 >100,000[16]

HDAC8 >100,000[16]

HDAC10 >100,000[16]

Pharmacokinetic Parameters
Pharmacokinetic data for Entinostat from various clinical studies are presented below.
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Study
Population

Dose
Cmax
(ng/mL)

Tmax (h) t1/2 (h)
AUC
(h*ng/mL)

Rhabdomyos

arcoma

Xenograft

Mice

2.5 mg/kg

(oral, b.i.d.)
569.4 0.25 -

435.6

(AUC0–12 h)

Chinese

Postmenopau

sal Women

with MBC

3 mg/week 18.7 ± 6.2 4.0 (2.0-8.0) 73.1 ± 20.9 1030 ± 340

Chinese

Postmenopau

sal Women

with MBC

5 mg/week 32.5 ± 12.1 4.0 (1.0-8.0) 88.5 ± 36.4 1960 ± 830

Patients with

Advanced

Solid Tumors

4 mg/m²

(every other

week)

39.9 ± 42.3 1.0 (0.5-2.0) 85.3 ± 45.1 1090 ± 1610

Patients with

Advanced

Solid Tumors

6 mg/m²

(every other

week)

59.8 ± 34.0 1.0 (0.5-2.0) 101 ± 48.2 1650 ± 918

Chemical Synthesis
The original synthesis of Entinostat (MS-275) was reported by Suzuki et al. in 1999. A detailed

protocol based on this and subsequent publications is provided below.

Synthesis of 4-({[(Pyridin-3-
yl)methoxy]carbonyl}amino)methyl)benzoic acid
(Intermediate 1)

Step 1: Activation of Pyridin-3-ylmethanol. To a solution of pyridin-3-ylmethanol in a suitable

aprotic solvent (e.g., dichloromethane), add an activating agent such as N,N'-disuccinimidyl

carbonate (DSC) or triphosgene in the presence of a non-nucleophilic base (e.g.,
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triethylamine) at 0 °C. Stir the reaction mixture at room temperature until the activation is

complete (monitored by TLC).

Step 2: Coupling with 4-(Aminomethyl)benzoic acid. To the activated intermediate from Step

1, add a solution of 4-(aminomethyl)benzoic acid in a suitable solvent (e.g., a mixture of

water and a polar aprotic solvent like DMF or DMSO) and a base (e.g., sodium bicarbonate).

Stir the reaction at room temperature until completion.

Step 3: Work-up and Purification. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl)

to precipitate the product. Collect the solid by filtration, wash with water, and dry under

vacuum to yield Intermediate 1.

Synthesis of Entinostat (Final Product)
Step 1: Amide Coupling. To a solution of Intermediate 1 in a polar aprotic solvent (e.g., DMF),

add a coupling agent such as HATU or HBTU, and a non-nucleophilic base (e.g., DIPEA).

Stir the mixture for a few minutes to activate the carboxylic acid.

Step 2: Addition of o-Phenylenediamine. Add o-phenylenediamine to the reaction mixture.

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Work-up and Purification. Pour the reaction mixture into water to precipitate the

crude product. Collect the solid by filtration and wash with water. Purify the crude product by

column chromatography on silica gel or by recrystallization from a suitable solvent system

(e.g., ethanol/water) to afford pure Entinostat.

Characterization
The final product should be characterized by standard analytical techniques, including ¹H NMR,

¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Signaling Pathways and Experimental Workflows
Entinostat's Core Mechanism of Action
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Caption: Entinostat inhibits HDACs, leading to histone hyperacetylation and tumor suppressor

gene expression.
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Caption: Entinostat induces apoptosis through p21 upregulation and downregulation of Bcl-xL

and XIAP.

Modulation of the Her-2/HSP90 Signaling Pathway
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Caption: Entinostat disrupts the Her-2/HSP90 complex, leading to Her-2 degradation.

Experimental Workflow for Chemical Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683978#entinostat-discovery-and-chemical-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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